![molecular formula C15H15N3O3 B5727389 2-(3-methoxybenzoyl)-N-phenylhydrazinecarboxamide](/img/structure/B5727389.png)
2-(3-methoxybenzoyl)-N-phenylhydrazinecarboxamide
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Overview
Description
2-(3-methoxybenzoyl)-N-phenylhydrazinecarboxamide, also known as MPHC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. MPHC is a hydrazine derivative that has been synthesized using various methods and has shown promising results in several studies.
Mechanism of Action
The mechanism of action of 2-(3-methoxybenzoyl)-N-phenylhydrazinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and tumor growth pathways. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(3-methoxybenzoyl)-N-phenylhydrazinecarboxamide has been shown to exhibit a variety of biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, and improving cognitive function. It has also been shown to have antioxidant and neuroprotective properties, which may make it a potential treatment for neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
2-(3-methoxybenzoyl)-N-phenylhydrazinecarboxamide has several advantages for use in lab experiments, including its relatively low cost and easy synthesis. However, it also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on 2-(3-methoxybenzoyl)-N-phenylhydrazinecarboxamide, including further studies on its mechanism of action, optimization of its synthesis, and testing its potential as a treatment for various diseases. Additionally, the development of new derivatives of 2-(3-methoxybenzoyl)-N-phenylhydrazinecarboxamide with improved properties may lead to the discovery of even more potent compounds with potential therapeutic applications.
In conclusion, 2-(3-methoxybenzoyl)-N-phenylhydrazinecarboxamide is a synthetic compound that has shown promising results in medical research. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties, and has potential applications in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and optimize its properties for use in medical applications.
Synthesis Methods
The synthesis of 2-(3-methoxybenzoyl)-N-phenylhydrazinecarboxamide involves the reaction of 3-methoxybenzoylhydrazine and phenyl isocyanate in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
2-(3-methoxybenzoyl)-N-phenylhydrazinecarboxamide has been extensively studied for its potential applications in medical research. It has been shown to exhibit anti-inflammatory and anti-tumor properties and has been tested as a potential treatment for cancer, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
1-[(3-methoxybenzoyl)amino]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-21-13-9-5-6-11(10-13)14(19)17-18-15(20)16-12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19)(H2,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOVQMWBQJGYLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methoxybenzoyl)amino]-3-phenylurea |
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